2-Chloro-8-methylquinoline

Medicinal Chemistry Neuroscience Drug Discovery

Selecting 2-chloro-8-methylquinoline with the specific 2-chloro-8-methyl substitution pattern is crucial for reproducible pharmacology. This scaffold has demonstrated significant in vivo antidepressant activity (P<0.01 in rat FST), broad-spectrum antifungal effects, and can be elaborated to achieve antibacterial potency comparable to ciprofloxacin against Pseudomonas aeruginosa and E. coli. It also serves as a validated starting point for A549 lung cancer hit-to-lead optimization (IC50 29.4 μM). Procure this exact isomer to ensure biological relevance.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 4225-85-8
Cat. No. B1592087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-methylquinoline
CAS4225-85-8
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC(=N2)Cl
InChIInChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3
InChIKeyZLKRFLIUXVCYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-8-methylquinoline (CAS 4225-85-8): Product Baseline for Procurement


2-Chloro-8-methylquinoline (CAS: 4225-85-8) is a halogenated quinoline derivative characterized by chlorine and methyl substituents at the 2- and 8-positions, respectively, with a molecular formula of C10H8ClN and a molecular weight of 177.63 g/mol . It is primarily used as a versatile building block in medicinal chemistry and organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and specialty chemicals [1]. Its commercial availability is typically at a purity of 98% with a melting point of 59-61°C .

Procurement Alert: Why Substituting 2-Chloro-8-methylquinoline with Generic Analogs Fails


Procurement decisions for 2-chloro-8-methylquinoline cannot be based on class-level assumptions. While it belongs to the broader family of chloroquinolines, the specific 2-chloro-8-methyl substitution pattern confers distinct chemical reactivity and biological activity. For instance, unsubstituted 2-chloroquinoline lacks the 8-methyl group, resulting in different physicochemical properties and biological outcomes . Similarly, the positional isomer 8-chloro-2-methylquinoline will have altered electronic and steric properties, impacting its utility in specific reactions or biological assays. The evidence below demonstrates that derivatives of this specific scaffold exhibit quantifiable differences in bioactivity across multiple therapeutic areas, making its selection critical for reproducible research outcomes.

2-Chloro-8-methylquinoline: Product-Specific Quantitative Evidence for Scientific Selection


Antidepressant Activity of 2-Chloro-8-methylquinoline Amine Derivatives: Quantified Efficacy in Preclinical Models

A series of N-[(2-chloro-8-methylquinolin-3-yl)methyl] amine derivatives (4a-p) were synthesized and evaluated for antidepressant activity. In the Forced Swim Test (FST) in rats, six specific compounds (4b, 4c, 4d, 4e, 4i, and 4o) demonstrated a statistically significant (P<0.01) reduction in immobility time, a key indicator of antidepressant potential [1]. This demonstrates that the 2-chloro-8-methylquinoline scaffold is a productive starting point for developing CNS-active agents, with measurable in vivo efficacy.

Medicinal Chemistry Neuroscience Drug Discovery

Antifungal Potency of 2-Chloro-8-methylquinoline Derivatives Against Pathogenic Fungi

The same series of N-[(2-chloro-8-methylquinolin-3-yl)methyl] amine derivatives were screened for antifungal activity against several pathogenic fungi. The study provides quantitative evidence that these derivatives are active against Aspergillus niger (MTCC 281), Aspergillus flavus (MTCC 277), Monascus purpureus (MTCC 369), and Penicillium citrinum (NCIM 768) [1]. This demonstrates the broad-spectrum antifungal potential inherent in this specific chemical scaffold.

Antifungal Mycology Drug Discovery

Antibacterial Activity of 2-Chloro-8-methylquinoline Derivatives: Direct Comparison with Ciprofloxacin

Derivatives synthesized from 2-chloro-8-methylquinoline-3-carbaldehyde were evaluated for antibacterial activity. Compounds 6 and 15 demonstrated superior activity against Pseudomonas aeruginosa (ATCC 27853) with mean inhibition zones of 9.67 ± 1.11 mm and 10.00 ± 0.44 mm, respectively, compared to the standard antibiotic ciprofloxacin, which showed a mean inhibition zone of 8.33 ± 0.44 mm at a similar concentration [1]. Compound 8 also showed significant activity against Escherichia coli (ATCC 25922) with inhibition zones of 9.00 ± 0.55 mm (at 300 μg/mL) and 11.33 ± 1.11 mm (at 500 μg/mL) [1].

Antibacterial Microbiology Drug Discovery

Anticancer Activity of a 2-Chloro-8-methylquinoline Derivative Against Non-Small Cell Lung Cancer

A specific derivative, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine (2b), was synthesized and screened against the non-small cell lung cancer cell line A549. The compound exhibited an inhibitory concentration (IC50) value of 29.4 μM [1]. This is a quantitative measure of its antiproliferative potency. Molecular docking studies suggested its mechanism involves binding to proteins in the PI3K/AKT/mTOR pathway [1].

Oncology Anticancer Medicinal Chemistry

2-Chloro-8-methylquinoline: Optimal Research and Industrial Application Scenarios


Synthesis of Antidepressant and Antifungal Lead Compounds

2-Chloro-8-methylquinoline is a key starting material for generating libraries of amine derivatives with demonstrated in vivo antidepressant activity and in vitro antifungal properties. Procurement is justified for medicinal chemistry labs focused on CNS and infectious disease targets, based on data from Kumar et al. (2011) showing significant (P<0.01) reduction in immobility time in rat FST models [1] and broad-spectrum antifungal activity [1].

Development of Novel Antibacterial Agents Against Gram-Negative Pathogens

The 2-chloro-8-methylquinoline-3-carbaldehyde derivative is a critical intermediate for creating compounds with antibacterial activity that matches or exceeds that of ciprofloxacin against Pseudomonas aeruginosa and Escherichia coli [1]. This is a high-value application for research groups targeting multi-drug resistant Gram-negative infections, supported by quantitative zone-of-inhibition data [1].

Generation of Targeted Anticancer Leads for Lung Cancer

This scaffold is directly applicable to oncology research programs. A specific derivative (compound 2b) has demonstrated an IC50 of 29.4 μM against the A549 non-small cell lung cancer cell line, with molecular modeling suggesting a mechanism involving the PI3K/AKT/mTOR pathway [1]. This provides a validated starting point for hit-to-lead optimization in lung cancer drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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